molecular formula C12H10N4 B13635240 1-(pyridin-2-yl)-1H-indazol-4-amine

1-(pyridin-2-yl)-1H-indazol-4-amine

Cat. No.: B13635240
M. Wt: 210.23 g/mol
InChI Key: LXAIDIRBCZQETA-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1H-indazol-4-amine is a heterocyclic compound that features both pyridine and indazole rings

Preparation Methods

The synthesis of 1-(pyridin-2-yl)-1H-indazol-4-amine typically involves the reaction of 2-aminopyridine with appropriate reagents under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, where the reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild and metal-free, making it an attractive method for synthesizing this compound.

Chemical Reactions Analysis

1-(Pyridin-2-yl)-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the indazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or other reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-1H-indazol-4-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound inhibits the formation of ergosterol, a crucial component of fungal cell membranes, by targeting the enzyme sterol 14-alpha demethylase (CYP51) . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

1-(Pyridin-2-yl)-1H-indazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indazole ring, which imparts distinct chemical and biological properties compared to other pyridine-containing compounds.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

1-pyridin-2-ylindazol-4-amine

InChI

InChI=1S/C12H10N4/c13-10-4-3-5-11-9(10)8-15-16(11)12-6-1-2-7-14-12/h1-8H,13H2

InChI Key

LXAIDIRBCZQETA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C3=CC=CC(=C3C=N2)N

Origin of Product

United States

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